molecular formula C11H12O2 B13677805 5,7-Dimethyl chromanone

5,7-Dimethyl chromanone

Katalognummer: B13677805
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: SUICJIWGWDEHHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with methyl groups attached at the 5th and 7th positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl chromanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid like sulfuric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dimethyl chromanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

5,7-Dimethyl chromanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl chromanone and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . Others may interact with cellular receptors or proteins, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

    Chroman-4-one: Lacks the methyl groups at the 5th and 7th positions but shares a similar core structure.

    Flavanone: A related compound with a similar structure but different substitution patterns.

    Isoflavone: Another related compound with a different arrangement of the aromatic ring and heterocyclic ring.

Uniqueness: 5,7-Dimethyl chromanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 5th and 7th positions influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

5,7-dimethyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

SUICJIWGWDEHHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2CCC(=O)OC2=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.